1-Chloro-3-ethyl-2-methylpentane
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Overview
Description
1-Chloro-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides It is a branched alkane with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-2-methylpentane can be synthesized through several methods, including:
Free Radical Halogenation: This method involves the chlorination of 3-ethyl-2-methylpentane using chlorine gas under ultraviolet light, which initiates the free radical mechanism.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 3-ethyl-2-methylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of the chlorine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, ethers, or other substituted alkanes.
Elimination Reactions: Major products are alkenes, such as 3-ethyl-2-methyl-1-pentene.
Scientific Research Applications
1-Chloro-3-ethyl-2-methylpentane has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, compounds with similar structures are often studied for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethyl-2-methylpentane in chemical reactions primarily involves the formation and stabilization of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparison with Similar Compounds
1-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-3-methylpentane: Chlorine atom attached to the second carbon instead of the first.
3-Chloro-3-methylpentane: Chlorine atom attached to the third carbon, with a different branching pattern.
Uniqueness: 1-Chloro-3-ethyl-2-methylpentane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.
Properties
Molecular Formula |
C8H17Cl |
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Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
VGZYGJPDGWJQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)CCl |
Origin of Product |
United States |
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